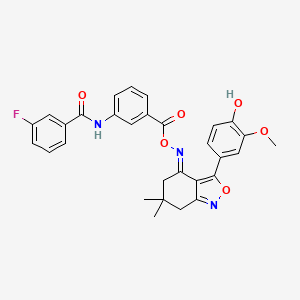
Parp10-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp10-IN-3 is a selective inhibitor of the enzyme poly (ADP-ribose) polymerase 10 (PARP10), which belongs to the PARP family of proteins. These proteins are involved in various cellular processes, including DNA repair, transcription, and cell death. This compound specifically inhibits the mono-ADP-ribosylation activity of PARP10, making it a valuable tool in scientific research and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp10-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Parp10-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Parp10-IN-3 has a wide range of scientific research applications, including:
Chemistry
Enzyme Inhibition Studies: this compound is used to study the inhibition of PARP10 and its effects on cellular processes.
Chemical Biology: It serves as a tool to investigate the role of mono-ADP-ribosylation in various biological pathways.
Biology
DNA Repair Mechanisms: Researchers use this compound to explore the role of PARP10 in DNA repair and genomic stability.
Cell Proliferation: Studies have shown that this compound can affect cell proliferation, making it useful in cancer research.
Medicine
Cancer Therapy: This compound is being investigated as a potential therapeutic agent for cancers with specific genetic backgrounds, such as BRCA mutations.
Drug Development: It is used in the development of new drugs targeting PARP10 and related pathways.
Industry
作用機序
Parp10-IN-3 exerts its effects by selectively inhibiting the mono-ADP-ribosylation activity of PARP10. This inhibition disrupts the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) to target proteins, affecting various cellular processes. The molecular targets of this compound include proteins involved in DNA repair, transcription, and cell cycle regulation. By inhibiting PARP10, this compound can modulate these pathways, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
Olaparib: A well-known PARP inhibitor used in cancer therapy.
Rucaparib: Another PARP inhibitor with applications in oncology.
TIQ-A: A compound with inhibitory activity against multiple PARP family members.
Uniqueness
Parp10-IN-3 is unique in its selective inhibition of PARP10, whereas other PARP inhibitors like Olaparib and Rucaparib target multiple PARP family members. This selectivity makes this compound a valuable tool for studying the specific functions of PARP10 without affecting other PARP proteins .
特性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
3-(4-carbamoylphenoxy)benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-13(17)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18) |
InChIキー |
PMOXYDXLQIUWHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


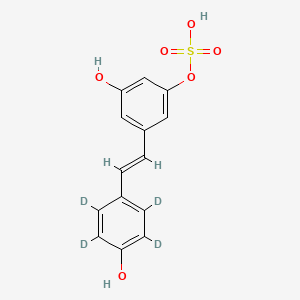

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)
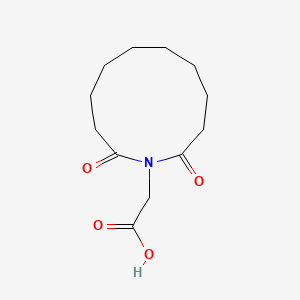

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)
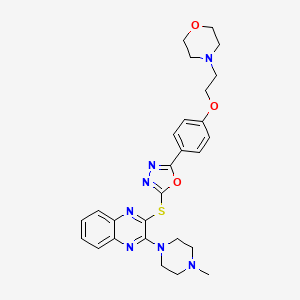

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
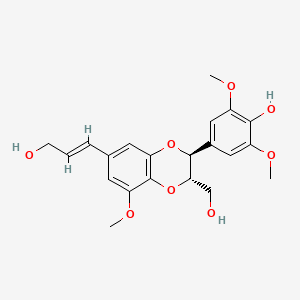
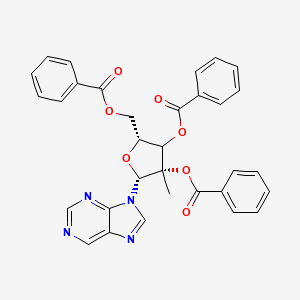
![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
